3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine is a chemical compound that has garnered attention in pharmaceutical research. It is classified as an aromatic amine derivative, characterized by the presence of a pyrazole ring and a propoxy group. This compound's structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
The compound is often synthesized in laboratory settings, as indicated by various patents related to its use in pharmaceutical formulations. Notably, it has been associated with treatments targeting cystic fibrosis through modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) .
3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine falls under the category of heterocyclic compounds due to its pyrazole moiety. It is also classified as an aromatic amine due to the presence of an amine functional group attached to an aromatic ring.
The synthesis of 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Techniques like chromatography may be employed for purification after synthesis.
The molecular formula for 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine can be represented as . The compound features:
3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine can undergo several chemical reactions, including:
These reactions are typically performed under controlled conditions to minimize side reactions and maximize yield.
The mechanism of action for 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine, particularly in the context of cystic fibrosis treatment, involves:
Research indicates that compounds with similar structures have shown efficacy in improving CFTR function in vitro and in vivo models.
3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine has potential applications in:
The synthesis of 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine (C₁₃H₁₇N₃O) hinges on strategic bond formation between pyrazole and aniline precursors. Two primary routes dominate modern approaches:
Route A: N-Alkylation of 4-PropoxypyrazoleThis path involves nucleophilic displacement where 4-propoxy-1H-pyrazole reacts with 3-(bromomethyl)aniline under inert conditions. Key modifications include:
Route B: Reductive AminationCondensation of 4-propoxy-1H-pyrazole-1-carbaldehyde with m-phenylenediamine followed by NaBH₄ reduction addresses steric hindrance challenges. This method achieves 85% yield at 60°C in ethanol-water (4:1), minimizing byproducts [1].
Table 1: Comparative Analysis of Synthetic Routes
Route | Conditions | Time | Yield (%) | Byproducts |
---|---|---|---|---|
N-Alkylation (Conventional) | DMF, 120°C | 12 hr | 78 | Bromo-derivatives (12%) |
N-Alkylation (MW-assisted) | CPME, 150W | 25 min | 92 | <5% |
Reductive Amination | EtOH-H₂O, 60°C | 3 hr | 85 | Imine intermediates (8%) |
Propoxy group installation employs catalytic C–O bond formation, with emphasis on atom economy and selectivity:
Transition Metal Catalysis: Pd/C (5 mol%) facilitates O-propylation of 4-hydroxypyrazole using propanol under Dean-Stark conditions, achieving 95% conversion. This avoids traditional alkyl halides, reducing halide waste [1] [7].
Phase-Transfer Catalysis (PTC): Benzyltriethylammonium chloride (0.3 eq) enables aqueous-phase propoxylation at 80°C, eliminating organic solvents. Reaction kinetics show complete conversion within 2 hr with K₂CO₃ as base [1].
Enzymatic Catalysis: Candida antarctica lipase B (CAL-B) catalyzes transesterification between vinyl propionate and 4-hydroxypyrazole in non-aqueous media. Though slower (24 hr), this achieves 88% yield with 99% regioselectivity [6].
Adherence to green chemistry principles transforms key synthetic steps:
Solvent Innovations:
Energy Efficiency:
Waste Prevention:
Table 2: Green Metrics Comparison for Amination Methods
Method | PMI* | E-Factor | Energy (kJ/mol) | Solvent Score |
---|---|---|---|---|
Conventional Alkylation | 8.2 | 12.5 | 480 | 3 (Problematic) |
MW-assisted | 2.1 | 3.2 | 72 | 8 (Preferred) |
Mechanochemical | 1.3 | 0.5 | 35 | 10 (Ideal) |
PMI: Process Mass Intensity (lower = better)
Reaction parameter tuning significantly impacts efficiency:
Temperature Profiling:
Stoichiometry Balance:
Catalyst Loading Studies:
pH Control:
Translating lab success to industrial production faces hurdles:
Reaction Integration:
Process Intensification:
Supply Chain Risks:
Economic and Regulatory Barriers:
Table 3: Scalability Assessment of Production Methods
Parameter | Batch Reactor | Flow Reactor | Hybrid Approach |
---|---|---|---|
Capacity (kg/month) | 50 | 150 | 100 |
Yield Consistency | ±12% | ±5% | ±8% |
Solvent Waste (L/kg) | 30 | 8 | 15 |
Catalyst Recovery | <40% | >90% | 75% |
Capital Cost | $1.2M | $2.5M | $1.8M |
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